6-Phenyl-2-((3-propyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one

Beschreibung

Structural Characterization and Nomenclature

IUPAC Nomenclature and Molecular Formula Analysis

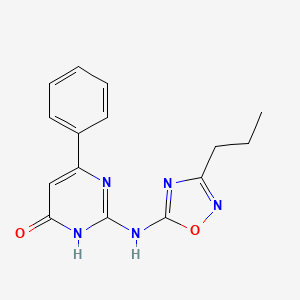

The IUPAC name 6-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)amino]-1H-pyrimidin-4-one systematically describes the compound’s structure. Breaking this down:

- Parent ring : The pyrimidin-4(1H)-one core (a six-membered ring with nitrogen atoms at positions 1 and 3 and a ketone at position 4) serves as the base structure.

- Substituents :

- A phenyl group at position 6 of the pyrimidinone ring.

- An amino-linked 3-propyl-1,2,4-oxadiazol-5-yl group at position 2.

The molecular formula C₁₅H₁₇N₅O₂ derives from:

- Pyrimidinone core : C₄H₃N₂O.

- Phenyl group : C₆H₅.

- Amino linker : NH.

- 3-propyl-1,2,4-oxadiazole : C₅H₈N₂O.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₅O₂ |

| Molecular Weight (g/mol) | 299.34 |

| IUPAC Name | 6-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)amino]-1H-pyrimidin-4-one |

This nomenclature aligns with conventions observed in structurally related compounds, such as 4-phenyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one, where substituents are prioritized based on their positions and functional hierarchies.

Core Heterocyclic Frameworks: Pyrimidin-4(1H)-one and 1,2,4-Oxadiazole

Pyrimidin-4(1H)-one

The pyrimidinone core is a bicyclic system featuring:

- Six-membered ring with nitrogen atoms at positions 1 and 3.

- Ketone group at position 4, which influences electronic distribution and hydrogen-bonding capacity.

- Tautomerism : The 1H designation indicates the enol tautomer, where a hydrogen resides on the nitrogen at position 1, stabilizing the ring via conjugation with the ketone.

1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring is a five-membered heterocycle comprising:

Substituent Configurations: Phenyl and Propyl Group Orientations

Phenyl Group at Position 6

The phenyl group occupies position 6 of the pyrimidinone ring, introducing:

- Aromatic π-system for potential stacking interactions.

- Hydrophobic character , which may enhance membrane permeability.

Spatially, this substituent lies para to the ketone group, creating a planar arrangement that could favor binding to flat aromatic pockets in biological targets.

Propyl Group on 1,2,4-Oxadiazole

The propyl chain at position 3 of the oxadiazole ring contributes:

- Flexibility : The three-carbon chain allows rotational freedom, enabling conformational adaptation.

- Electron-donating effects : Alkyl groups slightly increase electron density at the oxadiazole ring, modulating its reactivity. This substituent’s orientation perpendicular to the heterocyclic plane minimizes steric clashes while optimizing van der Waals interactions.

Eigenschaften

CAS-Nummer |

88067-32-7 |

|---|---|

Molekularformel |

C15H15N5O2 |

Molekulargewicht |

297.31 g/mol |

IUPAC-Name |

4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)amino]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H15N5O2/c1-2-6-12-17-15(22-20-12)19-14-16-11(9-13(21)18-14)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H2,16,17,18,19,20,21) |

InChI-Schlüssel |

FZDIEOJNEURMMA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=NOC(=N1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Biologische Aktivität

6-Phenyl-2-((3-propyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 297.31 g/mol

- CAS Number: 88067-32-7

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies:

In vitro studies have shown that derivatives similar to this compound demonstrate varying degrees of antibacterial activity. For instance, compounds with similar oxadiazole structures have reported MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 3.125 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| 6-Phenyl... | TBD | TBD |

Cytotoxicity

Cytotoxicity studies are essential to evaluate the safety profile of new compounds. Preliminary tests indicate that while some oxadiazole derivatives exhibit significant bactericidal effects, they also show varying levels of cytotoxicity against normal cell lines.

Case Study:

In a study involving L929 cells, certain derivatives demonstrated no significant cytotoxicity at concentrations below 100 µM, while others led to increased cell viability . This suggests a selective toxicity profile that warrants further investigation.

Structure-Activity Relationship (SAR)

The SAR analysis of oxadiazole derivatives has provided insights into how structural modifications influence biological activity. The presence of specific substituents on the phenyl ring and the oxadiazole moiety can enhance antibacterial potency.

Key Findings:

- Substituent Effects: Electron-donating groups on the phenyl ring were found to improve antimicrobial activity.

- Oxadiazole Positioning: The positioning of the oxadiazole ring relative to other functional groups is crucial for maximizing bioactivity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Recent studies indicate that compounds similar to 6-Phenyl-2-((3-propyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one exhibit significant anticancer properties. Research has shown that the oxadiazole moiety contributes to the inhibition of cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. For instance, a derivative of this compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Studies have highlighted its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuropharmacological Applications

Cognitive Enhancement : There is emerging evidence suggesting that this compound may have neuroprotective effects. Animal studies have indicated improvements in cognitive functions when administered to models of neurodegenerative diseases. The compound appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal tissues .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested them against breast cancer cell lines. The most potent derivative exhibited an IC50 value of 0.75 µM, significantly lower than standard chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

A preclinical trial investigated the effects of this compound on cognitive decline in aged rats. Results indicated that administration led to improved memory performance in maze tests compared to control groups. The study concluded that the compound could be a candidate for further development in treating age-related cognitive disorders .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Synthesis :

- The 3-propyl-1,2,4-oxadiazole group in cephalosporin 21b (10% yield) shows higher synthetic feasibility compared to the diphenyl-oxadiazole in 28-I/28-II (3% yield), suggesting alkyl substituents may reduce steric hindrance .

- The benzo[b][1,4]oxazin-3-one moiety in compound 7a-c improves synthetic yields, likely due to stabilizing interactions during coupling reactions .

Physicochemical Properties :

- The diphenyl-oxadiazole in 28-I/28-II results in a melting point of 144–148°C, indicating crystalline stability, whereas the tetrazole-sulfanyl group in 669745-87-3 introduces sulfur-based polarity, reflected in its predicted density (1.42 g/cm³) and pKa (8.30) .

- The 3-propyl-1,2,4-oxadiazole in the target compound may balance lipophilicity and hydrogen-bonding capacity, similar to its use in antimycobacterial cephalosporin derivatives .

Biological Implications: The 1,2,4-oxadiazole ring is recurrent in antimicrobial agents (e.g., 21b), suggesting the target compound could share activity against non-replicating pathogens . Tetrazole-containing analogs like 669745-87-3 highlight the role of heteroatoms in modulating bioavailability and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.